molecular formula C11H10O2S2 B5643446 2-(benzenesulfonyl)-3-methylthiophene

2-(benzenesulfonyl)-3-methylthiophene

Cat. No.: B5643446
M. Wt: 238.3 g/mol
InChI Key: MLHNQBLBXRULMN-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-3-methylthiophene is a sulfur-containing heterocyclic compound featuring a thiophene ring substituted with a benzenesulfonyl group at position 2 and a methyl group at position 3. Its molecular formula is C₁₁H₁₀O₂S₂, with a molecular weight of 238.32 g/mol. The benzenesulfonyl moiety acts as a strong electron-withdrawing group, influencing the electronic properties of the thiophene core.

Properties

IUPAC Name

2-(benzenesulfonyl)-3-methylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2S2/c1-9-7-8-14-11(9)15(12,13)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHNQBLBXRULMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-3-methylthiophene typically involves the sulfonylation of 3-methylthiophene. One common method is the reaction of 3-methylthiophene with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts such as iron(III) chloride can also enhance the efficiency of the sulfonylation process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-3-methylthiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives with reduced sulfonyl groups.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(Benzenesulfonyl)-3-methylthiophene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-3-methylthiophene involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine. This interaction can inhibit the activity of enzymes, making the compound a potential candidate for enzyme inhibition studies.

Comparison with Similar Compounds

Electronic Properties: Poly(3-methylthiophene)

Poly(3-methylthiophene) (PMT), a conductive polymer, shares the 3-methylthiophene backbone but lacks the benzenesulfonyl group. Key differences include:

  • Redox Behavior: PMT exhibits tunable conductivity via redox reactions, achieving conductivity up to 10–100 S/cm in its oxidized state .
  • Application: PMT is used in microelectrochemical transistors and sensors , whereas the sulfonyl-substituted derivative may serve as a monomer for specialty polymers with improved stability or as a dopant.

Chemical Stability: 2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate

This compound (C₁₃H₁₄O₃S₂, MW 282.38 g/mol) features a tosyl ester linked to thiophene via an ethyl group . Key comparisons:

  • Hydrolysis Sensitivity : The ethyl ester in the tosyl derivative increases susceptibility to hydrolysis under acidic/basic conditions. In contrast, the direct sulfonyl-thiophene linkage in 2-(benzenesulfonyl)-3-methylthiophene enhances stability.
  • Solubility: The ethyl group in the tosyl ester improves solubility in non-polar solvents, while the target compound’s lack of alkyl chains may limit solubility in organic media.

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Properties
This compound C₁₁H₁₀O₂S₂ 238.32 Benzenesulfonyl, Thiophene Electronic materials, synthesis
Poly(3-methylthiophene) (C₅H₆S)ₙ Variable Thiophene, Methyl Conductive polymers
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S 381.36 Sulfonylurea, Triazine Herbicide
2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate C₁₃H₁₄O₃S₂ 282.38 Tosyl ester, Thiophene Chemical synthesis

Research Findings and Implications

  • Electronic Tuning : The electron-withdrawing sulfonyl group in this compound may enable n-type semiconductor behavior, contrasting with p-type PMT .
  • Stability Advantage : Direct sulfonyl-thiophene linkages resist hydrolysis better than ester-containing analogs like the tosyl derivative .
  • Divergent Applications : Unlike sulfonylurea herbicides , the target compound’s structure lacks bioactivity motifs, directing its use toward materials science.

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